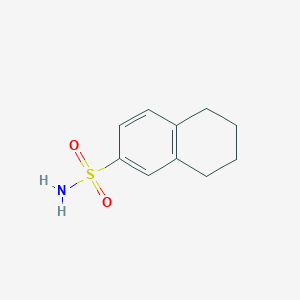

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

Vue d'ensemble

Description

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Properties

- Antimicrobial Agents : 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide derivatives exhibit potent antimicrobial activities. For instance, certain derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as Candida Albicans. These compounds, derived from 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, were found to transform from biologically inactive to highly active sulfonamide products, displaying a promising safety profile towards human normal cells (Mohamed et al., 2021).

Synthesis and Derivative Studies

- Sulfonation Derivatives : Research on the synthesis of sulfonated derivatives of tetrahydronaphthalene includes methods to produce various sulfonic acids and sulfonamide derivatives. This includes the sulfonation of tetrahydronaphthalene with sulfuric acid to yield specific sulfonic acid compounds, which are essential intermediates in the synthesis of more complex molecules (Courtin, 1981).

Inhibition of Biological Targets

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives of tetrahydronaphthalene exhibit inhibitory effects on human carbonic anhydrase isozymes. This includes the potential for selective inhibition, which is crucial in therapeutic applications, particularly in targeting specific isozymes without affecting others (Akbaba et al., 2014).

Applications in Drug Synthesis and Design

- Retinoid X Receptor Agonism : Tetrahydronaphthalene-sulfonamide analogues have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. This includes studying modifications to potent RXR agonists to improve biological selectivity and potency, which is significant in the treatment of diseases like cutaneous T-cell lymphoma (Heck et al., 2016).

Green Chemistry and Environmental Applications

- Eco-Friendly Synthesis : Recent research focuses on the eco-friendly synthesis of tetrahydronaphthalene derivatives. This approach is aligned with green chemistry principles, ensuring the sustainability and environmental compatibility of the synthesis process (Damera & Pagadala, 2023).

Herbicidal Activity

- Herbicidal Agents : Certain tetrahydronaphthalene-sulfonamide derivatives have been shown to possess herbicidal activity, with studies exploring the stereochemical structure-activity relationship to identify the active forms (Hosokawa et al., 2001).

Mécanisme D'action

While the specific mechanism of action for 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is not available, sulfonamides are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQUBPLFXGTFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429137 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112894-45-8 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of stereochemistry in the herbicidal activity of N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

A1: The research paper highlights the importance of stereochemistry in the biological activity of N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. The molecule contains a chiral center in the oxirane ring, leading to the existence of two enantiomers (mirror-image isomers). The study found that the (S)-enantiomer of this compound exhibited significantly higher herbicidal activity compared to the (R)-enantiomer []. This finding suggests that the interaction of this compound with its biological target is stereospecific, meaning that the spatial arrangement of atoms within the molecule is crucial for its activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)